

# Application Notes: PRT062607 as a Selective Tool Compound for SYK Pathway Validation

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## Compound of Interest

Compound Name: MK-8457

Cat. No.: B15580047

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## Introduction

Spleen Tyrosine Kinase (SYK) and Zeta-chain Associated Protein Kinase 70 (ZAP70) are critical non-receptor tyrosine kinases that mediate signaling from immunoreceptors in hematopoietic cells. SYK is essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcRs), playing a pivotal role in the activation, proliferation, and differentiation of B-cells, mast cells, macrophages, and neutrophils.[1][2][3] ZAP70 is a closely related kinase primarily expressed in T-cells and NK cells, where it is indispensable for T-cell receptor (TCR) signaling.[4][5]

Given their sequence homology and functional importance in distinct immune lineages, validating the specific contributions of the SYK and ZAP70 pathways is crucial for both basic research and therapeutic development. This requires tool compounds with high selectivity. PRT062607 (also known as P505-15) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of SYK.[6][7] Its exceptional selectivity makes it an ideal tool for dissecting SYK-dependent signaling events and validating the SYK pathway in various cellular contexts.

These application notes provide a summary of PRT062607's activity and detailed protocols for its use in validating the SYK signaling pathway.

## Tool Compound Profile: PRT062607 (P505-15)

PRT062607 is an ATP-competitive inhibitor that demonstrates high affinity for SYK.<sup>[8]</sup> Its anti-SYK activity is at least 80-fold greater than its affinity for other kinases, including the closely related ZAP70, making it superior for specifically interrogating SYK function without confounding off-target effects.<sup>[6][8][9]</sup>

### Quantitative Data: Kinase Inhibition Profile

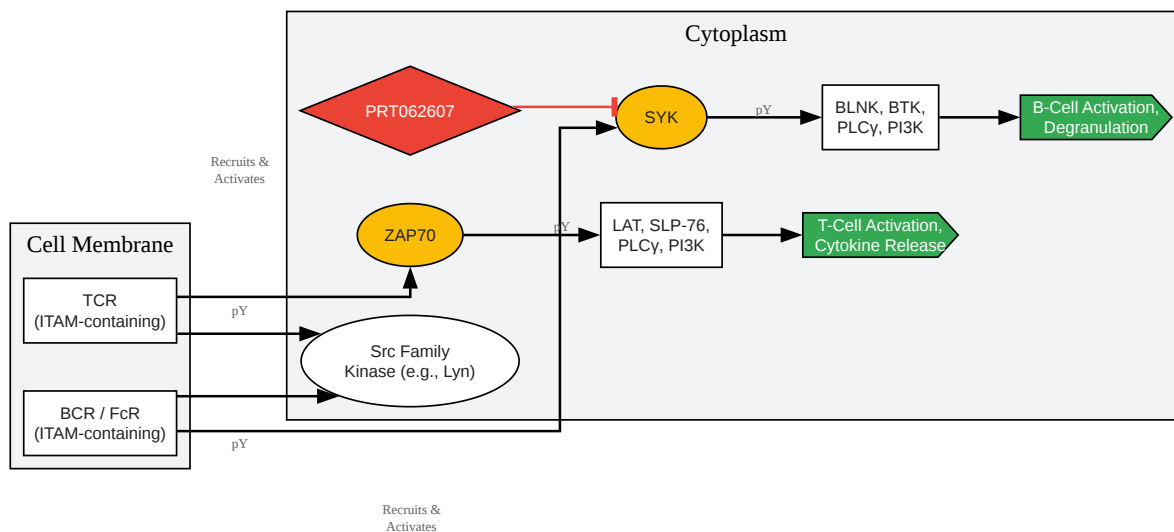
The following table summarizes the inhibitory activity of PRT062607 against SYK and other selected kinases.

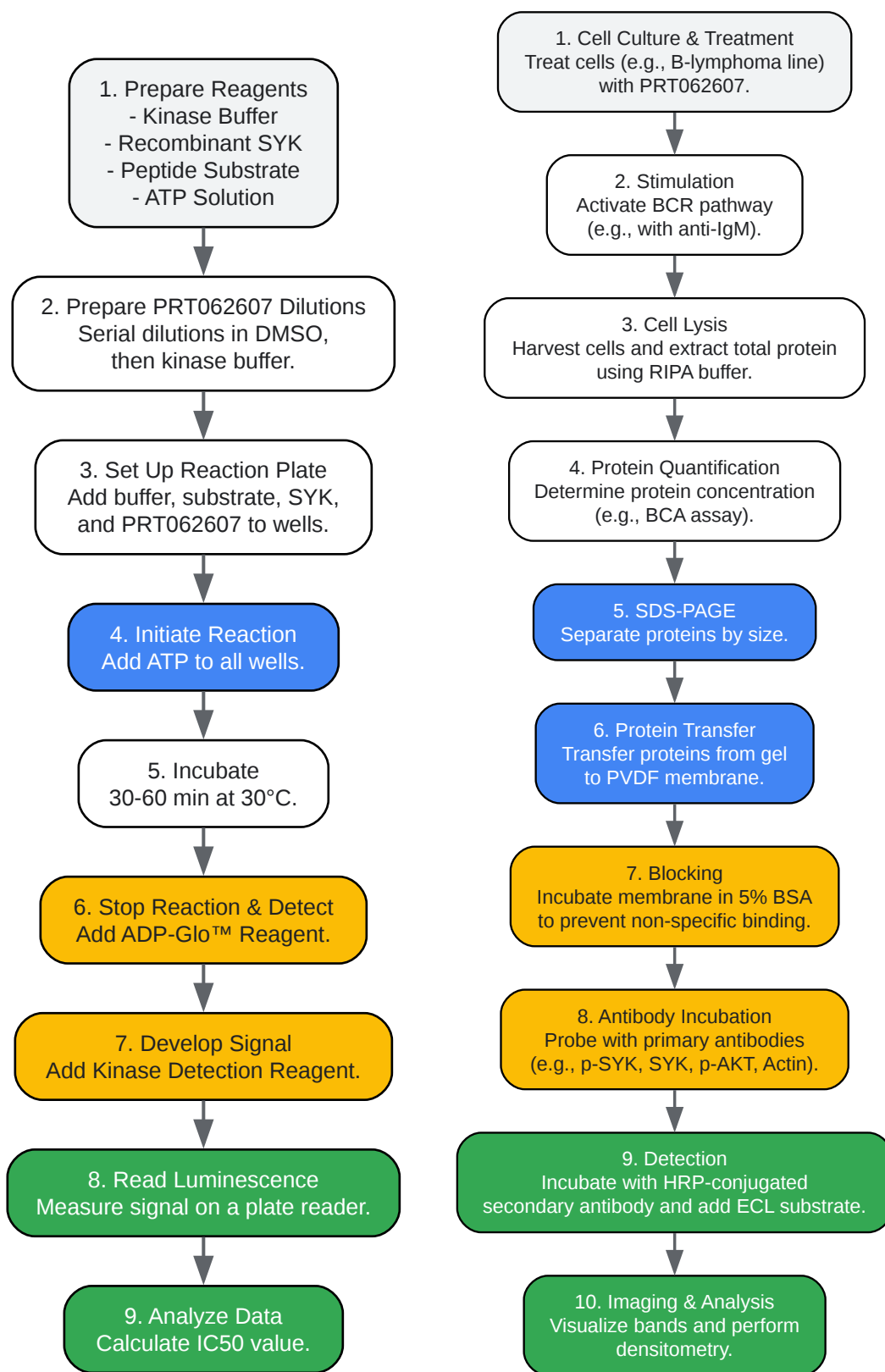
Kinase Target	Assay Type	IC50 / Activity	Selectivity vs. Other Kinases	Reference
SYK	Cell-free	1-2 nM	>80-fold vs. ZAP70, Fgr, Lyn, etc.	<sup>[8][9][10]</sup>
ZAP70	Cell-free	>80 nM	-	<sup>[8][9]</sup>
Lyn	Cell-free	>80 nM	-	<sup>[8][9]</sup>
Fgr	Cell-free	>80 nM	-	<sup>[8][9]</sup>
FAK	Cell-free	>80 nM	-	<sup>[8][9]</sup>
Pyk2	Cell-free	>80 nM	-	<sup>[8][9]</sup>
BCR Signaling	Human Whole Blood	0.27 µM	-	<sup>[9][11]</sup>
FcεRI Degranulation	Human Whole Blood	0.15 µM	-	<sup>[9][11]</sup>

### Signaling Pathway Overview

SYK and ZAP70 are activated downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Upon receptor engagement, a Src-family kinase phosphorylates the ITAMs, creating docking sites for the tandem SH2 domains of SYK or

ZAP70. This recruitment leads to the phosphorylation and full activation of SYK/ZAP70, which in turn phosphorylates a cascade of downstream substrates, ultimately leading to cellular activation.





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